molecular formula C26H25NO7 B12106351 3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid

3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid

Cat. No.: B12106351
M. Wt: 463.5 g/mol
InChI Key: GQWYOARANXRHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a dimethoxyphenyl group, and a hydroxypropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves multiple steps:

    Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Formation of the hydroxypropanoic acid backbone: This step involves the formation of the chiral center and the attachment of the hydroxy group.

    Attachment of the dimethoxyphenyl group: The dimethoxyphenyl group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols.

    Substitution products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting group chemistry: The Fmoc group is commonly used in peptide synthesis to protect amine groups.

Biology

    Bioconjugation: Used in the modification of biomolecules for various applications, including drug delivery and imaging.

Medicine

    Drug development: Potential use in the development of new pharmaceuticals due to its unique structural properties.

Industry

    Material science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid would depend on its specific application. For example, in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenyl-2-hydroxypropanoic acid: Similar structure but lacks the dimethoxy groups.

    (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)-2-hydroxypropanoic acid: Similar structure with a single methoxy group.

Uniqueness

The presence of the dimethoxyphenyl group in (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO7/c1-32-21-13-7-12-19(24(21)33-2)22(23(28)25(29)30)27-26(31)34-14-20-17-10-5-3-8-15(17)16-9-4-6-11-18(16)20/h3-13,20,22-23,28H,14H2,1-2H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWYOARANXRHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.